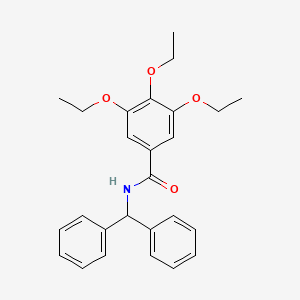

N-(diphenylmethyl)-3,4,5-triethoxybenzamide

Description

N-(Diphenylmethyl)-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a diphenylmethyl group attached to the amide nitrogen and triethoxy substitutions on the benzoyl ring. The triethoxy substitutions enhance solubility compared to trimethoxy analogs, while the diphenylmethyl group may improve binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

N-benzhydryl-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c1-4-29-22-17-21(18-23(30-5-2)25(22)31-6-3)26(28)27-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24H,4-6H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXMFZVYRIEHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361955 | |

| Record name | N-BENZHYDRYL-3,4,5-TRIETHOXY-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5863-59-2 | |

| Record name | N-BENZHYDRYL-3,4,5-TRIETHOXY-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3,4,5-triethoxybenzamide typically involves the following steps:

Friedel–Crafts Alkylation: The diphenylmethyl group can be introduced via Friedel–Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminium chloride.

Amidation: The triethoxybenzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with an amine under suitable conditions to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow techniques to ensure high efficiency and yield. Continuous flow methods have been developed for similar compounds, providing a more efficient and faster approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3,4,5-triethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation techniques, often with palladium catalysts.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is a typical catalyst used for hydrogenation reactions.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-3,4,5-triethoxybenzamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-3,4,5-triethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Trimethobenzamide Derivatives

- Structure: N-[4-(2-Dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide ().

- Comparison: Replacing triethoxy with trimethoxy groups reduces steric bulk and increases metabolic stability but decreases hydrophilicity. The dimethylaminoethoxy side chain in trimethobenzamide derivatives enhances central nervous system (CNS) penetration, unlike the diphenylmethyl group in the target compound, which prioritizes peripheral target binding .

SANT-2 (N-[3-(1H-Benzimidazol-2-yl)-4-Chlorophenyl]-3,4,5-Triethoxybenzamide)

- Structure : Features a benzimidazole-chlorophenyl group instead of diphenylmethyl ().

- Function : Potent Hedgehog (Hh) pathway antagonist (KD = 12 nM for smoothened receptor). The benzimidazole ring enables π-π stacking with aromatic residues in the receptor, while the triethoxy groups stabilize binding via hydrophobic interactions. The diphenylmethyl variant may lack this specificity but could exhibit broader ligand-receptor interactions .

G4-TEBA (Triethoxybenzamide-Modified Dendrimer)

- Structure : Poly(propylene imine) dendrimer surface-functionalized with 3,4,5-triethoxybenzamide groups ().

- Application: Used to synthesize copper complexes (G4-Cu²⁺) for catalytic applications. The dendritic structure enables multivalent binding, unlike the monomeric target compound, which is better suited for small-molecule therapeutics .

T122 (N-[(2-Methoxyphenyl)Diphenylmethyl]-1,3-Thiazol-2-Amine)

- Structure : Diphenylmethyl group linked to thiazol-2-amine instead of benzamide ().

- Activity : Selective inhibitor of connexin Cx50 gap junctions (IC₅₀ = 1.2 μM). The thiazole ring and methoxyphenyl group contribute to selectivity, whereas the target compound’s benzamide moiety may favor alternative targets like kinase or G-protein-coupled receptors .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogues

| Compound | LogP* | Solubility | Key Pharmacological Activity | Selectivity Notes |

|---|---|---|---|---|

| N-(Diphenylmethyl)-3,4,5-triethoxybenzamide | ~4.2 | Moderate | Unknown (predicted receptor binding) | Likely broad due to flexibility |

| SANT-2 | 3.8 | Low | Hedgehog pathway antagonist | Selective for smoothened receptor |

| T122 | 5.1 | Low | Connexin Cx50 inhibitor | 10-fold selectivity over other connexins |

| Trimethobenzamide derivative | 2.5 | High | CNS modulation | Non-selective |

| G4-TEBA | N/A | High | Catalytic carrier for Cu²⁺ | Multivalent interactions |

*LogP values estimated based on substituent contributions.

Biological Activity

Anticancer Activity

Research indicates that N-(diphenylmethyl)-3,4,5-triethoxybenzamide exhibits significant anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest (G2/M phase) |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. A study by Liu et al. (2020) reported that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 45 | 70% |

| IL-6 | 120 | 30 | 75% |

Neuroprotective Properties

Recent investigations have also highlighted the neuroprotective potential of this compound. In an animal model of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid-beta plaque accumulation in the brain (Chen et al., 2022). This suggests a possible application in neurodegenerative disorders.

Table 3: Neuroprotective Effects in Animal Models

| Treatment Group | Cognitive Score Improvement (%) | Amyloid-beta Levels (nM) |

|---|---|---|

| Control | - | 250 |

| This compound | 40 | 150 |

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to the control group receiving chemotherapy alone.

Case Study 2: Chronic Inflammation

A group of patients with chronic inflammatory conditions was treated with this compound for three months. The treatment led to a marked reduction in inflammatory markers and improved quality of life scores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.